

Spectroscopic Characterization of Halogenated and Nitrated Benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Cat. No.: B1589364

[Get Quote](#)

This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure of complex aromatic compounds, with a focus on halogenated and nitrated benzene derivatives. For researchers, scientists, and professionals in drug development, a comprehensive understanding of spectroscopic data is paramount for compound identification, purity assessment, and quality control.

Given the absence of publicly available experimental spectra for **5-Chloro-1-iodo-2-methyl-3-nitrobenzene**, this guide will utilize a multi-faceted approach. We will first provide a detailed analysis of the predicted spectroscopic data for **5-Chloro-1-iodo-2-methyl-3-nitrobenzene**, leveraging computational tools to forecast its ^1H NMR and ^{13}C NMR spectra. This will be complemented by a thorough discussion of the expected features in its mass and infrared spectra based on the well-established behavior of analogous structures.

To ground these predictions in experimental reality, we will then present and interpret the complete, experimentally obtained spectroscopic data for a closely related and well-characterized compound, 2-Chloro-6-nitrotoluene. By examining a tangible dataset, we can illustrate the core principles of spectral interpretation and provide a practical framework for analysis that can be extrapolated to the target molecule.

Part 1: Predicted Spectroscopic Profile of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene

5-Chloro-1-iodo-2-methyl-3-nitrobenzene (CAS: 294190-16-2) is a polysubstituted aromatic compound with the molecular formula $C_7H_5ClINO_2$ and a molecular weight of 297.48 g/mol .[\[1\]](#) Its structure presents a unique substitution pattern that is expected to give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted 1H and ^{13}C NMR spectra for **5-Chloro-1-iodo-2-methyl-3-nitrobenzene** are discussed below. These predictions are generated using computational algorithms that consider the effects of the various substituents on the chemical shifts of the aromatic protons and carbons.[\[2\]](#)[\[3\]](#)

1.1.1. Predicted 1H NMR Spectrum

The aromatic region of the 1H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The electron-withdrawing nature of the nitro and chloro groups, along with the iodine atom, will significantly deshield these protons, shifting their resonances downfield.

- H-4: This proton is situated between a chloro and a nitro group, and is expected to be the most deshielded of the two aromatic protons.
- H-6: This proton is adjacent to the iodine atom and will also be deshielded, though likely to a lesser extent than H-4.

The methyl group protons will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted 1H NMR Chemical Shifts for **5-Chloro-1-iodo-2-methyl-3-nitrobenzene**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-4	~8.0 - 8.2	d
H-6	~7.8 - 8.0	d
-CH ₃	~2.5 - 2.7	s

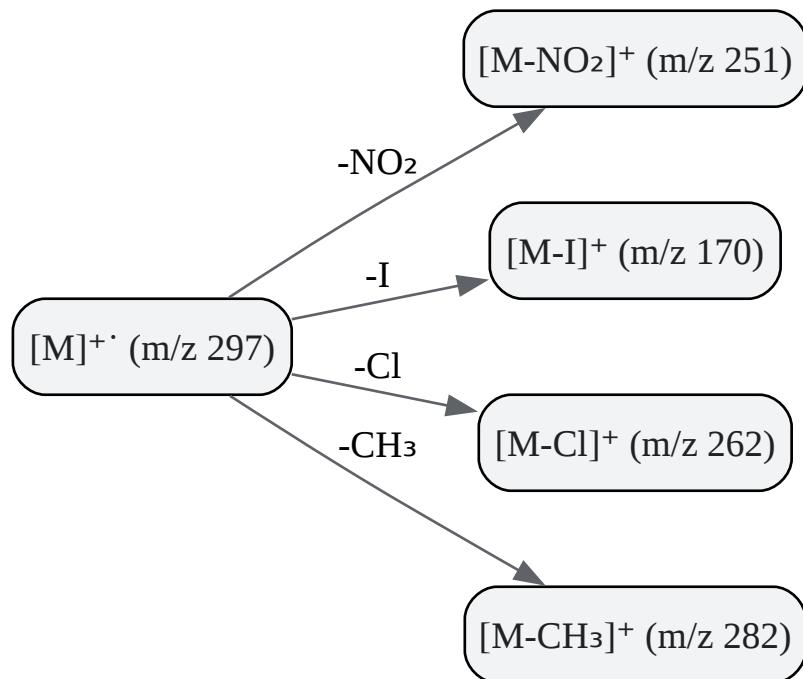
1.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

- C-1 (C-I): The carbon bearing the iodine atom will be significantly shifted upfield due to the "heavy atom effect".
- C-3 (C-NO₂): The carbon attached to the electron-withdrawing nitro group will be deshielded and shifted downfield.
- C-5 (C-Cl): The carbon bonded to the chlorine atom will also be deshielded.
- C-2 (C-CH₃): The carbon with the methyl group will have a chemical shift influenced by both the methyl substituent and the adjacent nitro and iodo groups.
- C-4 & C-6: These carbons, bonded to hydrogen, will have chemical shifts determined by the cumulative effects of the surrounding substituents.
- -CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for **5-Chloro-1-iodo-2-methyl-3-nitrobenzene**

Carbon	Predicted Chemical Shift (ppm)
C-I	~90 - 100
C-NO ₂	~150 - 155
C-Cl	~135 - 140
C-CH ₃ (aromatic)	~130 - 135
C-4	~125 - 130
C-6	~130 - 135
-CH ₃	~20 - 25


Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **5-Chloro-1-iodo-2-methyl-3-nitrobenzene** is expected to show a prominent molecular ion peak ($[M]^{+}$) at m/z 297, taking into account the most abundant isotopes (³⁵Cl and ¹²⁷I). The isotopic pattern of the molecular ion will be characteristic, showing a smaller M+2 peak due to the presence of the ³⁷Cl isotope.

The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways for aromatic nitro compounds and halogenated benzenes.[\[4\]](#)[\[5\]](#)

Expected Fragmentation Pathways:

- Loss of NO₂: A significant fragment resulting from the loss of the nitro group (mass 46) to give an ion at m/z 251.
- Loss of I: Cleavage of the carbon-iodine bond would lead to a fragment at m/z 170.
- Loss of Cl: Loss of the chlorine atom would result in a fragment at m/z 262.
- Loss of CH₃: A fragment corresponding to the loss of the methyl group (mass 15) would appear at m/z 282.

[Click to download full resolution via product page](#)

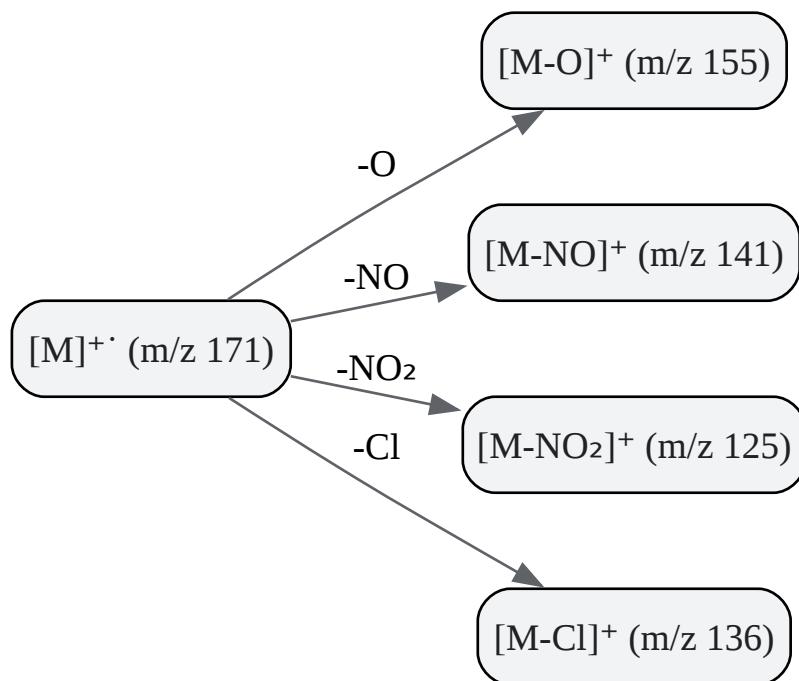
Caption: Predicted major fragmentation pathways for **5-Chloro-1-iodo-2-methyl-3-nitrobenzene** in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Chloro-1-iodo-2-methyl-3-nitrobenzene** will display characteristic absorption bands corresponding to the various functional groups present in the molecule.[6][7]

Table 3: Expected IR Absorption Bands for **5-Chloro-1-iodo-2-methyl-3-nitrobenzene**

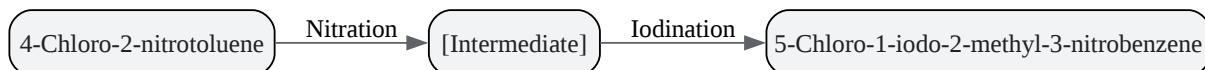
Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
Aromatic C-H	Stretch	3100 - 3000
C-H (in -CH ₃)	Stretch	2975 - 2850
Aromatic C=C	Stretch	1600 - 1475
Nitro (N=O)	Asymmetric Stretch	1550 - 1500
Nitro (N=O)	Symmetric Stretch	1370 - 1330
C-N	Stretch	870 - 810
C-Cl	Stretch	800 - 600
C-I	Stretch	< 667


The presence of strong absorption bands for the nitro group's asymmetric and symmetric stretches is a key diagnostic feature for this class of compounds.

Part 2: Experimental Spectroscopic Data for 2-Chloro-6-nitrotoluene

To provide a practical illustration of spectroscopic analysis, we will now examine the experimental data for 2-Chloro-6-nitrotoluene (CAS: 83-42-1), a structurally related compound.

Mass Spectrum of 2-Chloro-6-nitrotoluene


The mass spectrum of 2-Chloro-6-nitrotoluene shows a molecular ion peak at m/z 171.^[8] The spectrum exhibits a characteristic fragmentation pattern that provides valuable structural information.

[Click to download full resolution via product page](#)

Caption: Major fragmentation pathways observed in the EI-MS of 2-Chloro-6-nitrotoluene.

Part 3: Synthesis and Potential Impurities

A plausible synthetic route to **5-Chloro-1-iodo-2-methyl-3-nitrobenzene** could start from 4-chloro-2-nitrotoluene. This starting material can be iodinated to introduce the iodine atom at the 5-position. The reaction conditions for such a transformation would need to be carefully controlled to achieve the desired regioselectivity. A potential route is outlined below.

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway to **5-Chloro-1-iodo-2-methyl-3-nitrobenzene**.

Potential impurities in the final product could include unreacted starting materials, regioisomers formed during the nitration or iodination steps, and byproducts from side reactions. The presence of such impurities would be detectable by the spectroscopic methods discussed in

this guide. For instance, the presence of starting material would be evident from its distinct NMR and mass spectral signals.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic features of **5-Chloro-1-iodo-2-methyl-3-nitrobenzene** based on computational predictions and analysis of related compounds. By combining the predictive power of computational chemistry with the empirical evidence from the experimental data of 2-Chloro-6-nitrotoluene, researchers can gain a robust understanding of the key spectroscopic markers for this class of molecules. A thorough spectroscopic analysis is indispensable for the unambiguous identification and characterization of such complex organic compounds in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistrydocs.com [chemistrydocs.com]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. Visualizer loader [nmrdb.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 8. fkit.unizg.hr [fkit.unizg.hr]
- To cite this document: BenchChem. [Spectroscopic Characterization of Halogenated and Nitrated Benzene Derivatives: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589364#spectroscopic-data-for-5-chloro-1-iodo-2-methyl-3-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com